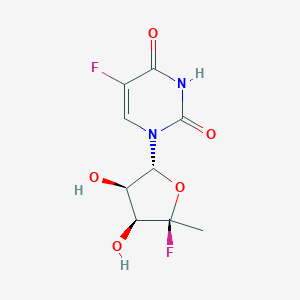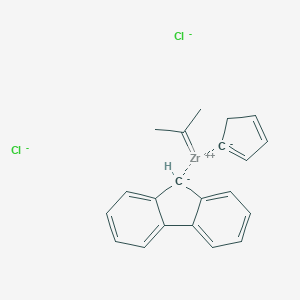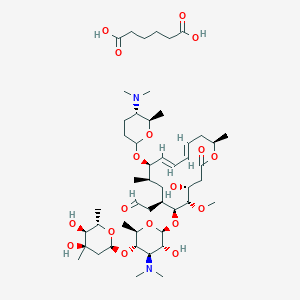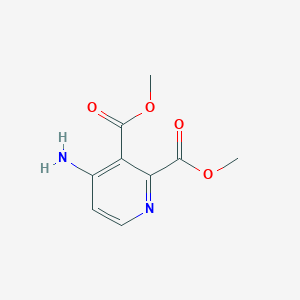
4,5-Dihydro-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydro-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3(2H)-pyridazinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique properties, which make it an ideal candidate for various medical applications. In
Mécanisme D'action
The mechanism of action of 4,5-Dihydro-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3(2H)-pyridazinone is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways in the body. Specifically, this compound has been shown to inhibit the activity of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, this compound has been shown to activate various transcription factors, such as nuclear factor-kappa B, which play a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to exhibit antioxidant properties, which can help to protect cells from oxidative damage. Additionally, this compound has been shown to exhibit anti-inflammatory properties, which can help to reduce inflammation in the body. Finally, this compound has been shown to exhibit anticancer properties, which can help to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4,5-Dihydro-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3(2H)-pyridazinone in lab experiments is its unique properties. This compound has been shown to exhibit a wide range of biological activities, which make it an ideal candidate for various medical applications. Additionally, this compound is relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic properties, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4,5-Dihydro-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3(2H)-pyridazinone. One potential direction is the development of new synthetic methods for the production of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the potential toxicity of this compound and its safety for use in medical applications.
Applications De Recherche Scientifique
4,5-Dihydro-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3(2H)-pyridazinone has been extensively studied for its potential applications in the field of medicine. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Additionally, this compound has been shown to have potential applications in the treatment of various diseases, such as diabetes, Alzheimer's disease, and cardiovascular diseases.
Propriétés
Numéro CAS |
125068-43-1 |
|---|---|
Formule moléculaire |
C16H17N3O2 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
3-[4-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C16H17N3O2/c1-10-13(6-8-15(10)20)17-12-4-2-11(3-5-12)14-7-9-16(21)19-18-14/h2-5,17H,6-9H2,1H3,(H,19,21) |
Clé InChI |
IPSXUKGVYYVUEM-UHFFFAOYSA-N |
SMILES |
CC1=C(CCC1=O)NC2=CC=C(C=C2)C3=NNC(=O)CC3 |
SMILES canonique |
CC1=C(CCC1=O)NC2=CC=C(C=C2)C3=NNC(=O)CC3 |
Autres numéros CAS |
125068-43-1 |
Synonymes |
4,5-dihydro-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3(2H)-pyridazinone NSP 804 NSP-804 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-[3-(6-Benzoyl-1-propylnaphthalen-2-yloxy)propoxy]indol-1-YL}ethanoic acid](/img/structure/B50235.png)

![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B50242.png)
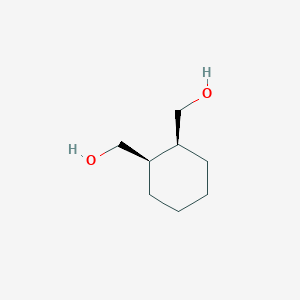
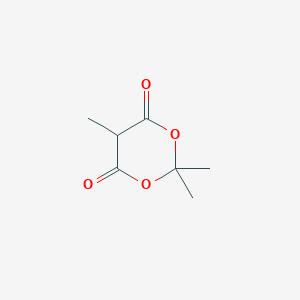
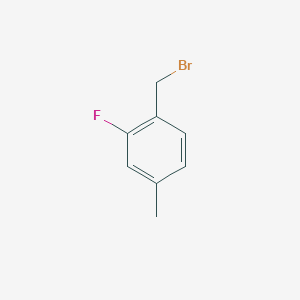
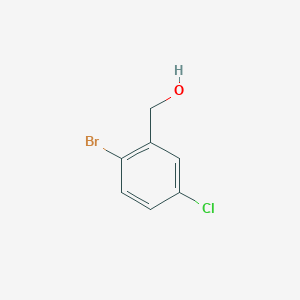

![[1,1'-Biphenyl]-4-pentanol](/img/structure/B50261.png)
